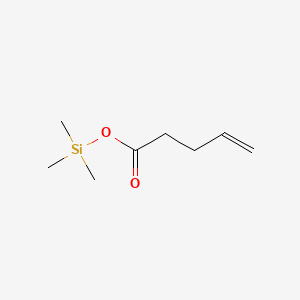

Trimethylsilyl 4-pentenoate

Description

Historical Context of Silyl (B83357) Esters as Carboxylic Acid Surrogates

Silyl esters have been utilized as transient intermediates in chemical reactions since the 1960s. worktribe.comcore.ac.ukresearchgate.net Initially, their primary role was as a protecting group for carboxylic acids. nih.govnumberanalytics.com The trimethylsilyl (B98337) (TMS) group, in particular, could be attached to a carboxylic acid, rendering it inert to certain reaction conditions. wikipedia.org This allowed chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid functionality. wikipedia.org The silyl group could then be easily removed, regenerating the original carboxylic acid. wikipedia.org

The stability and reactivity of silyl esters can be adjusted by changing the substituents on the silicon atom. worktribe.comresearchgate.net This tunability has led to their use beyond simple protection, and they are now recognized as valuable reactive intermediates for forming a variety of chemical bonds. worktribe.comcore.ac.ukresearchgate.net The development of methods using silicon-based reagents for direct amidation and esterification has further highlighted the utility of in situ generated silyl esters. core.ac.ukthieme-connect.com

Significance of Unsaturated Carboxylic Acid Derivatives in Contemporary Synthetic Chemistry

Unsaturated carboxylic acid derivatives, particularly those with carbon-carbon double bonds, are crucial building blocks in modern organic synthesis. sapub.orgresearchgate.netgoogle.com Their importance stems from the versatile reactivity of the double bond, which can participate in a wide array of chemical transformations. sapub.orgsmolecule.com These reactions allow for the construction of complex molecular architectures from simpler starting materials. sapub.org

For instance, α,β-unsaturated carboxylic acid derivatives are excellent Michael acceptors and are used in the synthesis of numerous natural products. sapub.org The double bond in these molecules can also undergo various addition and cycloaddition reactions. sapub.orgsmolecule.com Furthermore, the conversion of alkenes to carboxylic acids is a fundamental transformation in organic synthesis, providing access to a wide range of valuable compounds. thieme-connect.deorganic-chemistry.org The development of catalytic methods for the carboxylation of unsaturated hydrocarbons continues to be an active area of research, aiming for more sustainable and atom-economical processes. rsc.org

Overview of Trimethylsilyl 4-Pentenoate's Unique Position in Modern Organic Synthesis

This compound holds a unique position in organic synthesis due to its bifunctional nature. It combines the reactivity of a trimethylsilyl ester with the synthetic utility of a terminal alkene. The trimethylsilyl ester group can act as a protected form of a carboxylic acid, allowing for selective reactions at the terminal double bond. researchgate.net For example, the double bond can undergo hydroboration, a reaction that adds a boron-hydrogen bond across the alkene, without affecting the ester functionality. researchgate.net

The synthesis of this compound is straightforward, typically involving the reaction of 4-pentenoic acid with trimethylsilyl chloride in the presence of a base like triethylamine (B128534). researchgate.net This accessibility, combined with its versatile reactivity, makes it a valuable intermediate. The presence of the terminal alkene allows for its use in constructing carbon-carbon bonds, a fundamental process in building complex molecules. cymitquimica.com The trimethylsilyl group not only protects the carboxylic acid but also enhances the compound's stability and volatility, which can be advantageous in certain synthetic procedures.

The reactivity of both the ester and the alkene functionalities can be harnessed in various synthetic strategies. For instance, after a reaction at the double bond, the silyl ester can be readily converted to the corresponding carboxylic acid or other derivatives. This dual reactivity allows for the efficient synthesis of functionalized carboxylic acids that might be difficult to prepare by other methods. researchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C8H16O2Si |

| Molecular Weight | 172.30 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 65-67 °C at 15 mmHg |

| Key Functional Groups | Trimethylsilyl Ester, Terminal Alkene |

A table detailing research findings on related compounds is provided below.

| Compound | Synthetic Method | Key Findings |

| Methyl 3-(trimethylsilyl)-4-pentenoate | Silylation of a 4-pentenoate derivative with trimethylsilyl chloride. | The trimethylsilyl group can act as a protecting group and influences the compound's reactivity in cycloaddition reactions. |

| Glycosyl 3-phenyl-4-pentenoates | N-iodosuccinimide/trimethylsilyl triflate (NIS/TMSOTf) promoted glycosidation. nih.gov | These compounds are versatile glycosyl donors for the synthesis of O/C-glycosides. nih.gov |

| (E)-α,β-Unsaturated Carboxylic Acids | One-pot hydroformylation/decarboxylative Knoevenagel reaction. researchgate.net | This method provides good yields and excellent regio- and stereocontrol. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

23523-56-0 |

|---|---|

Molecular Formula |

C8H16O2Si |

Molecular Weight |

172.30 g/mol |

IUPAC Name |

trimethylsilyl pent-4-enoate |

InChI |

InChI=1S/C8H16O2Si/c1-5-6-7-8(9)10-11(2,3)4/h5H,1,6-7H2,2-4H3 |

InChI Key |

BCGPZCSDYLUCTL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl 4 Pentenoate

Direct Silylation of 4-Pentenoic Acid and its Carboxylic Acid Precursors

The most straightforward approach to synthesizing trimethylsilyl (B98337) 4-pentenoate involves the direct introduction of a trimethylsilyl group onto 4-pentenoic acid or a closely related carboxylic acid precursor. This is typically accomplished through esterification reactions with halosilanes or by employing various trimethylsilylating agents.

Esterification Reactions with Halosilanes

A common and effective method for the preparation of trimethylsilyl 4-pentenoate is the direct esterification of 4-pentenoic acid using a halosilane, most notably chlorotrimethylsilane (B32843) (TMSCl). researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen halide byproduct formed during the reaction. researchgate.net The general procedure involves the dropwise addition of chlorotrimethylsilane to a stirred solution of 4-pentenoic acid and triethylamine in a suitable aprotic solvent. researchgate.net

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the carboxylic acid, forming a carboxylate anion which then acts as a nucleophile, attacking the silicon atom of the chlorotrimethylsilane and displacing the chloride ion. The resulting product is the trimethylsilyl ester.

A representative experimental procedure involves reacting 4-pentenoic acid with equimolar amounts of triethylamine and chlorotrimethylsilane. researchgate.net The reaction is typically performed under an inert atmosphere, such as argon, to prevent hydrolysis of the reactants and products. researchgate.net

Table 1: Representative Reaction Parameters for the Silylation of 4-Pentenoic Acid with Chlorotrimethylsilane

| Parameter | Value |

| Reactants | 4-pentenoic acid, Triethylamine, Chlorotrimethylsilane |

| Stoichiometry | 1:1:1 |

| Solvent | Not specified, but aprotic solvents like dichloromethane (B109758) or THF are common |

| Temperature | Typically 0-25 °C to minimize side reactions |

| Atmosphere | Inert (e.g., Argon) researchgate.net |

Application of Trimethylsilylating Agents

Beyond halosilanes, a variety of other trimethylsilylating agents can be employed for the synthesis of this compound. These reagents are designed to readily transfer a trimethylsilyl group to a substrate. A highly effective and commonly used silylating agent is hexamethyldisilazane (B44280) (HMDS). google.com The reaction with HMDS is advantageous because the only byproduct is ammonia, which is easily removed from the reaction mixture. google.com

Other silylating agents are also commercially available and can be used for this transformation. google.com The choice of silylating agent can be influenced by factors such as reaction conditions, desired purity, and the scale of the synthesis.

Indirect Synthesis Routes to this compound Analogues

In addition to direct silylation, indirect methods can be utilized to synthesize analogues of this compound. These routes may involve the derivatization of existing organosilicon precursors or the strategic isomerization of related pentenoate derivatives.

Derivatization of Related Organosilicon Precursors

The synthesis of analogues can begin with organosilicon compounds that already contain a silicon-carbon bond. For instance, a related compound, methyl 3-(trimethylsilyl)-4-pentenoate, can be synthesized and utilized in further reactions. The synthesis of this analogue can involve the silylation of precursor alcohols or esters. For example, a 4-pentenoate derivative can be reacted with trimethylsilyl chloride in the presence of a base to introduce the silyl (B83357) group. The resulting silylated ester can then potentially be transformed into this compound through subsequent chemical steps.

The derivatization of organosilicon precursors offers a versatile approach to a range of silylated pentenoates. For example, the hydrosilylation of esters bearing a terminal olefin, such as ethyl 2-methyl-4-pentenoate, can be performed first, followed by transformation to the silyl ketene (B1206846) acetal (B89532). kpi.ua This demonstrates the potential to build complexity from readily available starting materials.

Isomerization Strategies for 4-Pentenoate Derivatives

Isomerization reactions provide another strategic avenue to access 4-pentenoate derivatives, which can then be silylated. For instance, methyl-3-pentenoate can be isomerized to methyl-4-pentenoate. google.comgoogle.com This isomerization can be catalyzed by various catalysts, including certain acidic ion-exchange resins containing a noble metal from group 8 of the periodic table. google.com The resulting methyl-4-pentenoate can then serve as a precursor for the synthesis of this compound via transesterification or other silylation methods.

The isomerization of 3-pentenamide to 4-pentenamide has also been reported, with the product being analyzed as its trimethylsilyl derivative, indicating the compatibility of silylation with these isomerization products. google.comgoogle.com These isomerization strategies expand the range of starting materials that can be used to ultimately produce this compound and its analogues.

Chemical Reactivity and Transformations of Trimethylsilyl 4 Pentenoate

Reactions at the Trimethylsilyl (B98337) Ester Group of Trimethylsilyl 4-Pentenoate

The trimethylsilyl ester group, -C(O)OSi(CH₃)₃, is the central hub for a variety of important chemical transformations. Its reactivity is dominated by the labile silicon-oxygen bond and the acidic α-protons adjacent to the carbonyl group. These features enable selective deprotection, ester interconversion, and participation in fundamental carbon-carbon bond-forming reactions.

The trimethylsilyl (TMS) group serves as a common protecting group for carboxylic acids due to its ease of installation and, more importantly, its facile and selective removal under mild conditions. The cleavage of the Si-O bond in this compound can be achieved through several standard protocols, regenerating the parent 4-pentenoic acid or converting it directly into another ester.

Hydrolysis: The silyl (B83357) ester is sensitive to water and can be hydrolyzed under either acidic or basic conditions. Mild acidic treatment, often with dilute aqueous acids like HCl or acetic acid, efficiently cleaves the silyl group to yield 4-pentenoic acid and the innocuous byproduct hexamethyldisiloxane.

Fluoride-Mediated Cleavage: The most common and highly selective method for cleaving silicon-oxygen bonds involves the use of a fluoride (B91410) ion source. The high affinity of fluorine for silicon drives the reaction to completion. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (B95107) (THF) provide a neutral and exceptionally mild environment for deprotection, which is particularly useful when other sensitive functional groups are present in the molecule.

Ester Interconversion (Transesterification): this compound can be directly converted into other alkyl esters without isolating the intermediate carboxylic acid. This is typically achieved by reacting the silyl ester with an alcohol (R'-OH). The reaction proceeds by nucleophilic attack of the alcohol on the ester carbonyl, displacing the trimethylsilanolate leaving group. While the reaction can occur thermally, it is often accelerated by the presence of a catalytic amount of acid or a Lewis acid. This method provides a direct route to methyl, ethyl, or other alkyl 4-pentenoates.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagent(s) | Solvent | Typical Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| Hydrolysis (Acidic) | 1M HCl (aq) | THF / H₂O | 0 °C to 25 °C, 1 h | 4-Pentenoic acid | >95% |

| Fluoride Cleavage | TBAF (1.0 M solution) | THF | 0 °C, 30 min | 4-Pentenoic acid | ~98% |

| Transesterification | Methanol (excess) | Methanol | 25 °C, 12 h (uncatalyzed) | Methyl 4-pentenoate | >90% |

| Transesterification (Catalytic) | Ethanol, Ti(OⁱPr)₄ (cat.) | Dichloromethane (B109758) | 25 °C, 2 h | Ethyl 4-pentenoate | >95% |

The trimethylsilyl ester functionality can be leveraged to participate in powerful carbon-carbon bond-forming reactions, primarily by acting as a precursor to, or a direct participant in, aldol-type condensations.

While less common than reactions involving pre-formed silyl ketene (B1206846) acetals, trimethylsilyl esters can, under specific catalytic conditions, react directly with aldehydes in an O-silylative aldol-type addition. In this process, a Lewis acid catalyst activates the aldehyde, and the silyl ester acts as the nucleophilic component. The key step involves the transfer of the trimethylsilyl group from the ester oxygen to the newly formed alkoxide oxygen of the product.

Research has shown that certain Lewis acids, such as trityl salts (e.g., trityl perchlorate, TrClO₄), can effectively catalyze the reaction between a silyl ester and an aldehyde. The reaction proceeds smoothly to give the β-(trimethylsiloxy) ester product, which preserves the valuable terminal alkene of the original pentenoate moiety for further functionalization.

A more versatile and widely employed strategy involves the conversion of this compound into its corresponding silyl ketene acetal (B89532). This transformation unlocks the full nucleophilic potential of the α-carbon. The process involves the deprotonation of the ester at the α-position (C2) using a strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA), at low temperatures (-78 °C) in an aprotic solvent such as THF.

The deprotonation generates a lithium enolate intermediate. This highly reactive enolate can be used directly in reactions with electrophiles. Alternatively, it can be "trapped" with an additional silylating agent, such as trimethylsilyl chloride (TMSCl), to form a more stable but still highly reactive silyl ketene acetal. In the case of this compound, this derivatization would lead to the formation of 1-(trimethylsiloxy)-1-(trimethylsilyloxy)penta-1,4-diene . This silyl ketene acetal is a potent nucleophile for 1,4-additions and, most notably, for Mukaiyama aldol (B89426) reactions with aldehydes and ketones, providing a controlled and high-yielding route to complex molecular architectures.

The table below outlines a representative two-step sequence involving the formation and subsequent reaction of the silyl ketene acetal derived from this compound.

| Step | Reagents | Solvent | Conditions | Intermediate / Product | Yield |

|---|---|---|---|---|---|

| 1. Enolate Formation | LDA (1.1 eq) | THF | -78 °C, 1 h | Lithium enolate of this compound | Generated in situ |

| 2. Aldol Reaction | Benzaldehyde (1.0 eq) | THF | -78 °C to 25 °C, 4 h | Trimethylsilyl 3-hydroxy-2-methylene-3-phenylpropanoate derivative (after silyl transfer) | ~85% |

| 1. Silyl Ketene Acetal Formation | LDA (1.1 eq), then TMSCl (1.2 eq) | THF | -78 °C to 0 °C, 2 h | 1-(trimethylsiloxy)-1-(trimethylsilyloxy)penta-1,4-diene | ~90% |

| 2. Catalytic Aldol Reaction | Cyclohexanecarboxaldehyde (1.0 eq), TiCl₄ (1.1 eq) | Dichloromethane | -78 °C, 3 h | Trimethylsilyl 3-cyclohexyl-3-(trimethylsiloxy)-4-pentenoate | ~92% |

Participation in Carbonyl-Related Condensation Reactions

Mechanistic Investigations of Key Transformations of this compound

Understanding the underlying mechanisms of these reactions is critical for optimizing conditions and predicting outcomes, particularly in stereoselective synthesis.

The Lewis acid-catalyzed aldol reaction of a silyl ketene acetal (derived from this compound) with an aldehyde is a well-studied transformation whose mechanism provides insight into the roles of the catalyst and reactants. A typical catalytic cycle, for instance using titanium(IV) chloride (TiCl₄) as the Lewis acid catalyst, can be described as follows:

Catalyst Activation of Electrophile: The cycle begins with the coordination of the strong Lewis acid, TiCl₄, to the carbonyl oxygen of the aldehyde (R-CHO). This coordination dramatically increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Attack: The silyl ketene acetal, acting as the carbon nucleophile, attacks the activated aldehyde-TiCl₄ complex. This step is irreversible and forms the new carbon-carbon bond. The reaction is believed to proceed through a highly organized, six-membered cyclic transition state (a Zimmerman-Traxler-type model) or an extended open-chain transition state, depending on the specific substrate and catalyst combination. The geometry of this transition state is crucial as it dictates the relative stereochemistry (syn vs. anti) of the newly formed stereocenters in the product.

Silyl Group Transfer and Intermediate Formation: Following the C-C bond formation, an intermediate titanium aldolate is formed. In this species, the newly generated alkoxide is bound to the titanium center. Concurrently, the trimethylsilyl group from the original ketene acetal is poised for transfer.

Product Release and Catalyst Regeneration: The intermediate undergoes an intramolecular silyl group transfer from the enol oxygen to the newly formed alkoxide oxygen. This step is driven by the formation of the strong Si-O bond. This transfer releases the final product, a β-(trimethylsiloxy) ester, and a titanium-enolate species. In stoichiometric reactions, this titanium species is quenched during workup. In catalytic versions, a silyl transfer agent (like TMSCl) can regenerate the active catalyst and silyl ketene acetal, though more commonly the reaction is run with a stoichiometric amount of Lewis acid which acts more as a promoter. The release of the stable, silylated product effectively drives the reaction forward, completing the cycle by freeing the Lewis acid to activate another aldehyde molecule.

This mechanistic pathway highlights the precise and synergistic roles of the silyl group, which serves first to create a stable yet reactive nucleophile (the silyl ketene acetal) and second to trap the product as a stable silyl ether, preventing retro-aldol reactions.

Differentiation of Radical versus Ionic Mechanistic Pathways

In the study of organic synthesis, understanding the underlying mechanistic pathway of a reaction is crucial for predicting outcomes and optimizing conditions. For a substrate like this compound, which contains both a π-system (the carbon-carbon double bond) and a polar carbonyl group, reactions can often proceed through either radical or ionic intermediates. The differentiation between these pathways is a key area of mechanistic investigation.

Ionic reactions typically involve intermediates with a formal charge, such as carbocations or carbanions. These reactions are often sensitive to solvent polarity, with polar solvents accelerating reactions that involve charge separation. ucl.ac.uk In contrast, free-radical reactions involve highly reactive, neutral species with unpaired electrons. These reactions are generally less sensitive to the solvent type and are often initiated by light, heat, or a radical initiator. ucl.ac.uk

The ambiphilic nature of free radicals allows them to react with both electron-rich and electron-poor substrates, a versatility not always shared by ionic intermediates. ucl.ac.uk A common challenge in radical reactions is the potential for undesired side reactions, such as dimerization or disproportionation, due to the high reactivity of the radical species. ucl.ac.ukuark.edu

Investigations into reaction mechanisms can employ various techniques to distinguish between these pathways. For example, the introduction of a radical scavenger or initiator can provide evidence for or against a radical mechanism. If a reaction is inhibited by a known radical trap or accelerated by a radical initiator like azobisisobutyronitrile (AIBN), it strongly suggests a radical pathway. acs.org Furthermore, the temperature dependence of product ratios can also be indicative of a radical mechanism, as certain radical processes like decarbonylation are more favorable at higher temperatures. ucl.ac.uk

Table 1: Comparison of Radical vs. Ionic Pathway Characteristics This table provides a general comparison of factors that help differentiate between radical and ionic reaction mechanisms.

| Feature | Radical Pathway | Ionic Pathway |

| Intermediates | Neutral species with unpaired electrons | Charged species (cations, anions) |

| Solvent Effects | Generally insensitive to solvent polarity. ucl.ac.uk | Highly sensitive; polar solvents often accelerate rates. ucl.ac.uk |

| Initiation | Light, heat, or radical initiators (e.g., AIBN, peroxides). ucl.ac.uk | Acids, bases, or Lewis acids. researchgate.net |

| Inhibition | Inhibited by radical scavengers (e.g., TEMPO). | Generally not affected by radical scavengers. |

| Functional Group Tolerance | Often high, proceeding under neutral conditions. ucl.ac.uk | Can be lower, sensitive to acidic or basic functional groups. ucl.ac.uk |

Studies on Stereochemical and Regiochemical Control

Controlling the stereochemistry and regiochemistry of reactions is paramount for the efficient synthesis of complex molecules. For this compound, the presence of the terminal alkene and the ester functionality provides multiple sites for reaction and the potential for creating new stereocenters.

Regiochemical Control: Regiochemistry refers to the control of which position on a molecule reacts. In reactions involving this compound, such as additions to the double bond, the outcome can be directed by several factors.

Electronic Control: In electrophilic additions, the reaction is directed by the electronic properties of the molecule.

Steric Control: The bulky trimethylsilyl group can sterically hinder one face or region of the molecule, directing incoming reagents to a less hindered position. numberanalytics.com

Catalyst Control: The use of specific catalysts can selectively activate one part of the molecule over another. numberanalytics.com For instance, rhodium-catalyzed hydroboration reactions have been shown to be subject to regiochemical control.

A key reaction involving related unsaturated esters is hydroboration. The use of the trimethylsilyl ester as a protecting group allows for hydroboration of the double bond. researchgate.netresearchgate.net The hydroboration of ethyl 4-pentenoate with disiamylborane (B86530), for example, circumvents partial reduction of the ester group and leads to the ω-hydroxy ester with high regioselectivity, minimizing the formation of the secondary isomer. researchgate.net This principle is directly applicable to this compound, where the silyl ester protects the carboxylic acid functionality during the transformation of the alkene.

Stereochemical Control: Stereochemical control involves directing a reaction to form a specific stereoisomer. In reactions that generate new chiral centers, achieving high diastereoselectivity or enantioselectivity is a primary goal.

The Claisen rearrangement of ester enolates is a powerful method for carbon-carbon bond formation that can exhibit high stereochemical control. caltech.edu While not a direct reaction of this compound itself, the synthesis of related γ,δ-unsaturated acids via this rearrangement demonstrates how stereochemistry can be managed. The geometry of the intermediate enolate or silyl ketene acetal directly influences the stereochemistry of the product. caltech.edu

In other systems, intramolecular conjugate additions have been shown to proceed with excellent relative stereochemical control. acs.org For example, the cyclization of certain unsaturated ketones can be highly diastereoselective, establishing multiple stereogenic centers in a predictable manner. acs.org The stereochemical outcome in these cases can sometimes be independent of the starting olefin geometry, with both E- and Z-isomers yielding the same major diastereomer. acs.org

Table 2: Examples of Regio- and Stereocontrol in Related Systems This table summarizes findings from studies on molecules structurally related to this compound, illustrating principles of selectivity.

| Reaction | Substrate Type | Key Finding | Selectivity Type | Reference |

| Hydroboration | Ethyl 4-pentenoate | Use of disiamylborane minimizes formation of the secondary alcohol isomer. | Regioselective | researchgate.net |

| Claisen Rearrangement | Allylic Acetates | The geometry of the intermediate silyl ketene acetal controls product stereochemistry. | Stereoselective | caltech.edu |

| Intramolecular Conjugate Addition | Unsaturated Ketones | Cyclization of E-isomers was found to be highly diastereoselective. | Stereoselective | acs.org |

| Molybdenum Catalyzed Reaction | Allylic Acetates | The catalyst and substituents influence the position of nucleophilic attack. | Regioselective | stanford.edu |

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Azobisisobutyronitrile (AIBN) |

| Ethyl 4-pentenoate |

| Disiamylborane |

Applications of Trimethylsilyl 4 Pentenoate in Advanced Organic Synthesis

Role as a Versatile Synthon for Functionalized Carboxylic Acid Derivatives

The primary role of trimethylsilyl (B98337) 4-pentenoate in this context is to serve as a protected form of 4-pentenoic acid, allowing chemists to exploit the reactivity of the carbon-carbon double bond without interference from the acidic proton of the carboxyl group. researchgate.net The TMS ester is readily prepared from the parent carboxylic acid and can be cleaved under mild conditions, typically by hydrolysis, to regenerate the free acid. researchgate.net This protection-deprotection strategy is essential for synthesizing a variety of ω-functionalized carboxylic acids.

One of the most significant applications is in hydroboration-oxidation reactions. The terminal alkene of trimethylsilyl 4-pentenoate can react with borane (B79455) reagents to introduce a hydroxyl group at the terminal carbon. The TMS ester remains intact during this process. Subsequent oxidative work-up and hydrolysis of the silyl (B83357) ester yield 5-hydroxyvaleric acid. chemsrc.com This method provides a clean and efficient route to hydroxy acids, which are important precursors for polyesters and other specialty chemicals.

The versatility of this synthon is further demonstrated through other transformations of the double bond. The ability to perform a wide range of addition and modification reactions on the alkene moiety, while the carboxyl group remains masked, makes this compound a key intermediate for compounds that would otherwise be challenging to synthesize.

| Reaction Type | Reagents | Intermediate Product | Final Product (after deprotection) | Significance |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Trimethylsilyl 5-hydroxypentanoate | 5-Hydroxyvaleric acid | Synthesis of ω-hydroxy acids |

| Epoxidation | m-CPBA | Trimethylsilyl 4,5-epoxypentanoate | 4,5-Epoxypentanoic acid | Access to functionalized epoxides |

| Diels-Alder Reaction | Diene (e.g., Cyclopentadiene) | Trimethylsilyl-protected cycloaddition adduct | Cycloaddition-derived carboxylic acid | Construction of cyclic and bicyclic systems |

Utilization in Complex Molecule Construction

The strategic use of building blocks like this compound is fundamental to the total synthesis of complex natural products and therapeutically important molecules. Its defined structure allows for the precise introduction of a five-carbon chain with a latent carboxylic acid functionality.

Salinosporamide A is a potent proteasome inhibitor with a complex bicyclic core that has attracted significant attention from the synthetic community. mdpi.com While direct use of this compound is not prominently documented in all published routes, the strategies employed often rely on building blocks with similar functionalities. For instance, several total syntheses of Salinosporamide A and its analogues commence with simple, commercially available materials, including 4-pentenoic acid itself. researchgate.netresearchgate.net

In these synthetic pathways, the protection of carboxylic acid or alcohol functionalities is a critical step. For example, in a 14-step total synthesis of (±)-salinosporamide A, a key intermediate is a pyrrolidinone diester. sci-hub.cat The challenge of selectively reducing one ester group in the presence of another, and protecting a tertiary alcohol as a TMS ether without causing epimerization, highlights the type of strategic problem that a synthon like this compound is designed to solve. sci-hub.cat By having the carboxylic acid pre-protected, a synthetic chemist can focus on elaborating the other end of the molecule to build the necessary fragments for coupling reactions that ultimately form the complex target. The use of pentenoic acid derivatives demonstrates the importance of this carbon skeleton in constructing the core structure of salinosporamides. researchgate.netrsc.org

Eribulin is a fully synthetic, macrocyclic ketone analogue of the marine natural product halichondrin B, used in the treatment of certain types of cancer. nih.govacs.org Its synthesis is exceptionally complex, involving the assembly of multiple chiral fragments. The use of specific, functionalized building blocks is paramount to the success of these multi-step sequences. newdrugapprovals.orgcolab.ws

A closely related compound, methyl 3-(trimethylsilyl)-4-pentenoate, has been identified as a potential impurity or intermediate in the synthesis of Eribulin. simsonpharma.com This indicates that synthons derived from functionalized pentenoic acid are relevant to the construction of the intricate carbon framework of Eribulin. Silyl ethers are used extensively throughout Eribulin syntheses to protect numerous alcohol functionalities, and silyl esters serve a similar role for carboxylic acids during fragment assembly. chemrxiv.org A building block like this compound offers a stable, five-carbon unit that can be incorporated and later deprotected to reveal a carboxylic acid, which could be used for macrolactonization or further coupling reactions.

The construction of the tetracyclic steroid nucleus is a classic challenge in organic synthesis. Modern strategies often employ cycloaddition reactions to form the constituent rings with high stereocontrol. Pentenoate derivatives have proven to be valuable components in these approaches.

A notable example is the use of methyl Z-2-methyl-4-oxo-2-pentenoate in a crucial Diels-Alder reaction to construct the C and D rings of a steroid precursor. researchgate.net This dienophile, a more functionalized version of the pentenoate skeleton, reacts with a diene to form the core of the steroid with controlled regio- and stereoselectivity. While not this compound itself, this demonstrates the utility of the C5 pentenoate framework in steroid construction. Using a trimethylsilyl ester instead of a methyl ester in such a synthon could offer advantages in certain synthetic contexts, such as milder deprotection conditions that are compatible with other sensitive functional groups on the steroid skeleton. The use of silyl ethers as directing groups or protecting groups is also a common strategy in modern steroid synthesis. orgsyn.org

Integration into Polymer and Materials Science

The reactivity of the terminal alkene in this compound makes it a valuable monomer for modifying the properties of polymers, particularly polysiloxanes.

Polysiloxanes (silicones) are known for their flexibility, thermal stability, and biocompatibility. mdpi-res.com These properties can be tailored by attaching functional pendant groups to the siloxane backbone. Hydrosilylation is a powerful method for achieving this, involving the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. google.com

This compound is an ideal candidate for this type of polymer modification. The terminal alkene can readily undergo hydrosilylation with a polymer like poly(methylhydrosiloxane) (B7799882) (PMHS), which contains multiple Si-H units along its chain. psu.edukpi.ua This reaction grafts the entire trimethylsilyl pentenoate group onto the silicone backbone. The resulting polymer is functionalized with pendant groups that contain a protected carboxylic acid.

Subsequent hydrolysis of the trimethylsilyl ester groups along the polymer chain converts them into free carboxylic acid or carboxylate salt groups. dtic.mil This transformation dramatically alters the properties of the polysiloxane, turning a hydrophobic material into a potentially water-soluble or water-dispersible polyanion. Such functionalized silicones have potential applications as new polymer electrolytes, ion-exchange resins, or biocompatible materials. dtic.mil

| Starting Polymer | Functionalizing Agent | Reaction | Modified Polymer | Potential Application |

|---|---|---|---|---|

| Poly(methylhydrosiloxane) (PMHS) | This compound | Platinum-catalyzed Hydrosilylation | Polysiloxane with pendant TMS-protected carboxyl groups | Intermediate for functional materials |

| Functionalized PMHS (from above) | Water/Base | Hydrolysis | Polysiloxane with pendant carboxylic acid/carboxylate groups | Polymer electrolytes, dopants for conducting polymers dtic.mil |

Spectroscopic Characterization Techniques for Trimethylsilyl 4 Pentenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For Trimethylsilyl (B98337) 4-pentenoate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its structure.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) of each signal are key parameters for the structural assignment of Trimethylsilyl 4-pentenoate.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the trimethylsilyl group and the 4-pentenoate moiety. The protons of the nine equivalent methyl groups on the silicon atom will give rise to a sharp singlet at a high field, typically around δ 0.2-0.3 ppm, due to the electropositive nature of silicon which results in significant shielding.

The protons of the 4-pentenoate chain will exhibit more complex signals. The vinyl group protons at the C-4 and C-5 positions are expected to resonate in the downfield region, typically between δ 4.9 and 5.9 ppm. The proton at C-5, being a terminal methine group, will likely appear as a complex multiplet due to coupling with the geminal and vicinal protons. The two protons at C-4 will be diastereotopic and are expected to appear as distinct multiplets.

The methylene (B1212753) protons at C-2 and C-3 will resonate in the aliphatic region. The protons at C-2, being alpha to the carbonyl group, will be deshielded and are expected to appear as a triplet around δ 2.3-2.5 ppm. The protons at C-3, adjacent to the vinyl group, will also show a characteristic multiplet, likely a quartet, around δ 2.1-2.3 ppm. The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity of the carbon chain.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH₂ |

| ~2.4 | t | 2H | -CH₂-COO- |

| ~2.2 | q | 2H | =CH-CH₂- |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a single peak.

The carbonyl carbon of the ester group is the most deshielded and is expected to appear at the lowest field, typically in the range of δ 170-175 ppm. The carbons of the vinyl group (C-4 and C-5) will resonate in the olefinic region, with the terminal CH₂ carbon (C-5) appearing around δ 115 ppm and the CH carbon (C-4) at approximately δ 137 ppm.

The aliphatic methylene carbons (C-2 and C-3) will have chemical shifts in the range of δ 30-40 ppm. The carbon of the methyl groups attached to the silicon atom will be highly shielded and will appear at a very high field, typically around δ -1 to -3 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172 | C=O |

| ~137 | -CH=CH₂ |

| ~115 | -CH=CH₂ |

| ~34 | -CH₂-COO- |

| ~29 | =CH-CH₂- |

Note: These are predicted chemical shift values and can be influenced by the solvent and experimental setup.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the silyl (B83357) ester group. The C-O stretching vibration of the ester will likely appear in the range of 1100-1300 cm⁻¹.

The presence of the terminal vinyl group will be indicated by several characteristic peaks. The C=C stretching vibration is expected to produce a peak around 1640 cm⁻¹. The =C-H stretching vibrations of the vinyl group typically appear just above 3000 cm⁻¹ (e.g., 3080 cm⁻¹). The out-of-plane bending vibrations of the vinyl C-H bonds will give rise to strong absorptions in the fingerprint region, typically around 910 and 990 cm⁻¹.

The C-H stretching vibrations of the aliphatic methylene groups will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). A prominent and sharp absorption band is also expected around 1250 cm⁻¹ and 840 cm⁻¹, which is characteristic of the Si-(CH₃)₃ group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Medium | =C-H Stretch |

| ~2960-2850 | Medium-Strong | C-H Stretch (aliphatic) |

| ~1730 | Strong | C=O Stretch (silyl ester) |

| ~1640 | Medium | C=C Stretch |

| ~1250 | Strong, Sharp | Si-CH₃ Bend |

| ~1150 | Strong | C-O Stretch |

| ~990, 910 | Strong | =C-H Bend (out-of-plane) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₁₆O₂Si), the calculated exact mass can be compared with the experimentally determined mass to confirm its composition.

The molecular ion peak [M]⁺ in the mass spectrum of this compound might be of low abundance or even absent in some ionization techniques like electron ionization (EI). However, characteristic fragment ions are expected to be observed. A prominent peak would likely correspond to the loss of a methyl group from the trimethylsilyl moiety, resulting in an [M-15]⁺ ion. Another common fragmentation pathway for trimethylsilyl esters involves the cleavage of the Si-O bond. The trimethylsilyl cation, [Si(CH₃)₃]⁺, with an m/z of 73, is a very common and often abundant fragment in the mass spectra of trimethylsilyl compounds.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₈H₁₆O₂Si]⁺ | 172.0919 |

| [C₇H₁₃O₂Si]⁺ ([M-CH₃]⁺) | 157.0685 |

| [C₅H₇O₂]⁺ ([M-Si(CH₃)₃]⁺) | 99.0446 |

Note: The calculated m/z values are for the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, which is a trimethylsilyl (TMS) ester, GC-MS is a particularly suitable method of analysis. The process of silylation, which introduces the trimethylsilyl group, is often intentionally employed to increase the volatility and thermal stability of less volatile compounds containing active hydrogens, making them amenable to GC analysis. nih.govresearchgate.netsci-hub.se

In the context of this compound, GC-MS serves two primary purposes: the assessment of its purity and the analysis of its presence in mixtures. The gas chromatography component separates the compound from any impurities or other components in a sample based on their different boiling points and affinities for the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments the resulting ions. The pattern of these fragments, known as a mass spectrum, provides a molecular fingerprint that can be used to identify the compound. sci-hub.senih.gov

The purity of a this compound sample can be determined by examining the gas chromatogram for the presence of extraneous peaks. The area under the main peak corresponding to the target compound is proportional to its concentration, and by comparing this to the areas of any other peaks, a quantitative measure of purity can be obtained. Common impurities might include residual 4-pentenoic acid, the silylating agent, or by-products from the synthesis or derivatization process. mdpi.com

When analyzing mixtures, GC-MS can effectively separate this compound from other constituents. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that aids in its identification. Subsequent analysis of the mass spectrum of the eluting peak confirms the identity.

Key expected fragment ions for this compound are detailed in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| [M-15]+ | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety. |

| 117 | [(CH₃)₃Si-O=C]⁺ | Alpha-cleavage with respect to the carbonyl group, characteristic of TMS esters. |

| 75 | [(CH₃)₂Si=OH]⁺ | Rearrangement and cleavage of the trimethylsilyl group. |

| 73 | [(CH₃)₃Si]⁺ | The trimethylsilyl cation itself, a very common fragment in the mass spectra of TMS derivatives. |

| [M-41]+ | [M - C₃H₅]⁺ | Loss of the allyl group (CH₂=CH-CH₂), potentially through allylic cleavage facilitated by the double bond. |

The presence of the terminal double bond in the 4-pentenoate chain can influence the fragmentation pattern, for instance, by promoting allylic cleavage, which would result in the loss of a C3H5 radical. mdpi.com The interpretation of the mass spectrum, by comparing it to libraries of known spectra and by understanding these fragmentation pathways, allows for the confident identification of this compound.

Computational Approaches to Spectroscopic Data (e.g., Density Functional Theory (DFT))

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. rsc.orgnih.govresearchgate.net DFT calculations can provide valuable insights into the electronic structure and, consequently, the spectroscopic behavior of compounds like this compound, complementing experimental data and aiding in spectral assignment. researchgate.netresearchgate.net

DFT methods can be employed to calculate a range of spectroscopic parameters, including vibrational frequencies (for infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. nih.govpreprints.orgspectroscopyonline.com These calculations are based on solving the Schrödinger equation for the molecule of interest, with approximations for the electron exchange-correlation energy. The accuracy of these predictions is dependent on the chosen functional and basis set. spectroscopyonline.com

For this compound, DFT calculations can predict its infrared (IR) spectrum by calculating the vibrational frequencies of its various bonds. These theoretical frequencies can then be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. This is particularly useful for complex molecules where spectral interpretation can be challenging. While specific DFT calculations for this compound were not found in the surveyed literature, the expected vibrational frequencies for its key functional groups can be estimated based on typical values for similar structures.

Below is a table of predicted key vibrational frequencies for this compound based on DFT calculations for analogous functional groups.

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1720 - 1750 | Ester carbonyl |

| C=C Stretch | 1640 - 1680 | Alkene |

| Si-C Stretch | 1250 - 1260 | Trimethylsilyl group |

| C-O Stretch | 1000 - 1300 | Ester |

| =C-H Bend | 910 - 990 | Alkene |

Similarly, DFT can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.orgnrel.govchemrxiv.org These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift value. Predicted NMR spectra can be invaluable for confirming the structure of a newly synthesized compound or for distinguishing between isomers.

The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations of similar molecular environments.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| (CH₃)₃Si- | ~0.1 - 0.3 | ~(-2) - 2 |

| -CH₂-C=O | ~2.2 - 2.5 | ~40 - 45 |

| -CH₂-CH=CH₂ | ~2.3 - 2.6 | ~35 - 40 |

| -CH=CH₂ | ~5.7 - 5.9 | ~130 - 138 |

| =CH₂ | ~4.9 - 5.1 | ~115 - 120 |

| C=O | - | ~170 - 175 |

Future Research Directions and Unexplored Reactivity of Trimethylsilyl 4 Pentenoate

Advancements in Asymmetric Catalysis Involving Trimethylsilyl (B98337) 4-Pentenoate

The development of asymmetric catalytic transformations is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.gov While the asymmetric catalysis of trimethylsilyl 4-pentenoate itself is a nascent field, the reactivity of analogous 4-pentenoic acid derivatives and other silylated compounds provides a strong foundation for future exploration.

Future research will likely focus on the development of chiral catalysts that can effectively differentiate the prochiral faces of the terminal double bond in this compound. The silyl (B83357) group's steric and electronic properties could be exploited to achieve high levels of regio- and enantioselectivity. nih.gov For instance, chiral Lewis acids or Brønsted acids could coordinate to the carbonyl oxygen of the silyl ester, bringing the chiral catalytic environment into proximity with the reacting alkene. frontiersin.org This strategy could be applied to a variety of transformations, including asymmetric hydrogenation, hydrofunctionalization, and cycloaddition reactions.

Organocatalysis represents another promising avenue. Chiral amines or phosphoric acids could activate the alkene towards nucleophilic attack or engage it in pericyclic reactions with high stereocontrol. acs.org The development of such methodologies would be a significant advance, providing access to a wide range of chiral building blocks from a simple, readily available starting material.

Table 1: Potential Asymmetric Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst Class | Potential Chiral Product |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Chiral Trimethylsilyl Pentanoate |

| Asymmetric Epoxidation | Chiral Amine Organocatalysts | Chiral Trimethylsilyl 4,5-epoxypentanoate |

| Asymmetric Dihydroxylation | Chiral Osmium or Ligand Systems | Chiral Trimethylsilyl 4,5-dihydroxypentanoate |

Development of Novel Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without isolating intermediates. tcichemicals.combaranlab.org The dual functionality of this compound makes it an ideal substrate for the design of novel cascade and multicomponent processes.

Future research is anticipated to exploit the orthogonal reactivity of the alkene and the silyl ester. For example, a reaction sequence could be initiated at the double bond, such as a Heck reaction or a metathesis, with the resulting intermediate undergoing a subsequent transformation involving the silyl ester, like a cross-coupling reaction or condensation. An intramolecular trapping reaction, similar to the halolactonization of 4-pentenoic acid to form γ-butyrolactones, could also be envisioned under new catalytic systems. flvc.orgrsc.org

Multicomponent reactions involving this compound, an additional unsaturated partner, and a nucleophile could lead to the rapid assembly of complex molecular scaffolds. organic-chemistry.org For instance, a palladium-catalyzed three-component reaction could involve the carbopalladation of the alkene, followed by insertion of another molecule (e.g., carbon monoxide or an allene), and terminated by the reaction of the silyl ester. The development of such reactions would represent a powerful tool for generating molecular diversity from a simple precursor.

Table 2: Hypothetical Cascade and Multicomponent Reactions with this compound

| Reaction Name | Reactants | Potential Product Class |

|---|---|---|

| Heck-Silyl-Stille Cascade | This compound, Aryl Halide, Organostannane | Aryl- and Alkyl-substituted Pentanoate Derivatives |

| Enyne Metathesis/Diels-Alder Cascade | This compound, a Diene-yne | Complex Polycyclic Silyl Esters |

Exploration in New Chemical Space and Emerging Applications

The concept of "chemical space" encompasses all possible molecules and is a key framework for drug discovery and materials science. researchgate.netchemrxiv.org By using this compound as a versatile starting material, researchers can access novel regions of this space, leading to the discovery of molecules with unique properties and functions.

The silyl ester group can act as a synthetic handle, allowing for late-stage functionalization or conversion into other groups. For example, the trimethylsilyl group can be readily cleaved or transformed into a hydroxyl group, which can then be used for further derivatization. This flexibility allows for the creation of libraries of related compounds for screening in various applications. nih.gov The vinylsilane moiety, which can be generated from related structures, is also a versatile functional group for further transformations. nih.gov

Emerging applications for this compound and its derivatives could be found in materials science, for instance, as monomers for polymerization or as precursors for functional coatings. The presence of the silicon atom could impart unique thermal or electronic properties to the resulting materials. Furthermore, given that the γ-butyrolactone core, accessible from 4-pentenoic acid derivatives, is a common motif in biologically active natural products, mdpi.com this compound could serve as a key precursor in the synthesis of novel therapeutic agents. Its potential role in applications like photoprotection, as hinted at by the study of related dithiolane compounds containing trimethylsilyl groups, also warrants further investigation. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trimethylsilyl 4-pentenoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via ester enolate Claisen rearrangements. Begin by generating silyl enol ethers from allylic esters using bases like LDA or KHMDS. The rearrangement is thermally induced (80–120°C) under inert atmosphere. Key variables include solvent polarity (e.g., THF or DMF), temperature control, and catalyst choice (e.g., Lewis acids like BF₃·OEt₂ for acceleration). Monitor progress via TLC and characterize products using NMR (¹H/¹³C) and FTIR (C=O stretch at ~1700 cm⁻¹, Si-C at ~1250 cm⁻¹) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Combine spectroscopic methods:

- NMR : ¹H NMR identifies vinyl protons (δ 4.8–5.5 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm). ¹³C NMR confirms ester carbonyl (δ 165–175 ppm).

- FTIR : Detect ester carbonyl (1700–1750 cm⁻¹) and Si-C bonds (1250 cm⁻¹).

- GC-MS : Quantify purity and track rearrangement byproducts. Cross-reference with literature spectra for validation .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The compound undergoes:

- Substitution : Silyl groups are replaced by nucleophiles (e.g., alcohols, amines) under acidic/basic conditions.

- Oxidation : Ozonolysis or mCPBA converts the pentenyl group to epoxides or diols.

- Cycloadditions : Diels-Alder reactions with dienes at elevated temperatures. Optimize yields by varying diene electronic properties and solvent polarity .

Advanced Research Questions

Q. How do electronic and steric substituent effects influence the Claisen rearrangement kinetics of silyl enol ethers to 4-pentenoate esters?

- Methodological Answer : Substituents on the allylic ester alter transition-state stabilization. Electron-donating groups (e.g., -OMe) lower activation energy by stabilizing partial positive charges. Use DFT calculations (B3LYP/6-31G*) to model transition states. Experimentally, compare Arrhenius parameters (Eₐ, ΔS‡) via kinetic studies under controlled temperatures. For example, hydroxy substituents destabilize the transition state by 2–3 kcal/mol, while amino groups stabilize it .

Q. What computational strategies can predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to identify dominant HOMO-LUMO interactions. Use Gaussian or ORCA software to calculate orbital energies. For Diels-Alder reactions, the diene’s HOMO interacts with the ester’s LUMO. Validate predictions with experimental yields using substituted dienes (e.g., electron-deficient vs. electron-rich) .

Q. How can contradictions in reported substituent effects on Claisen rearrangements be resolved?

- Methodological Answer : Discrepancies often arise from solvent or catalyst interactions. Design a matrix experiment:

- Variables : Solvent (polar vs. nonpolar), catalyst (BF₃ vs. TiCl₄), substituent position (α vs. β).

- Analysis : Multivariate regression to isolate effects. Cross-validate with computational studies (e.g., NBO analysis to quantify hyperconjugation) .

Data Management and Experimental Design

Q. How should researchers design kinetic studies to account for side reactions in silyl enol ether rearrangements?

- Methodological Answer :

- Control Variables : Maintain constant temperature (oil bath ±1°C), exclude moisture (Schlenk techniques).

- Quenching : Rapidly cool reactions to -78°C to halt progress.

- Data Triangulation : Compare HPLC, GC-MS, and in-situ IR data to track intermediates. Use Arrhenius plots to distinguish primary and secondary pathways .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Standardization : Pre-dry solvents (molecular sieves), calibrate thermocouples.

- Error Reporting : Quantify yields ± SEM, document side products (e.g., dimerization via ¹H NMR integration).

- Replication : Share detailed protocols (e.g., stepwise silylation conditions) via open-access platforms .

Tables for Key Data

| Substituent | Stabilization Energy (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| -OH | -2.1 (destabilizing) | 45 ± 3 |

| -NH₂ | +3.4 (stabilizing) | 82 ± 2 |

| -OMe | +1.8 | 75 ± 4 |

| Data from computational and kinetic studies on Claisen rearrangements . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.